3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a chlorine atom at the 3-position. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the tetrahydroquinoline scaffold plays a critical role. The compound’s molecular formula is C₂₀H₂₀ClN₂O₂, with a molecular weight of 364.84 g/mol (calculated).
Properties
IUPAC Name |
3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRNTIBEERVRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline structure is typically synthesized via acid-catalyzed cyclization of aniline derivatives. For example:
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Skraup Reaction : Heating 6-nitro-1,2,3,4-tetrahydroquinoline with glycerol and sulfuric acid induces cyclization, yielding the heterocyclic backbone.
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Doebner-Miller Synthesis : Condensation of β-ketoesters with aryl amines under acidic conditions provides an alternative route.
Reaction Conditions :
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Temperature: 110–130°C
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Catalyst: Concentrated H₂SO₄ or polyphosphoric acid
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Yield: 60–75%
Propanoylation of the Tetrahydroquinoline Nitrogen
The nitrogen atom at position 1 is acylated using propionyl chloride:
Optimization Notes :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (Et₃N) or pyridine to scavenge HCl
Synthesis of 3-Chlorobenzoyl Chloride
3-Chlorobenzoyl chloride is prepared from 3-chlorobenzoic acid via thionyl chloride treatment :
Conditions :
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Reflux at 70°C for 4 hours
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Yield: >95%
Amide Bond Formation
The final step couples the two intermediates using Schotten-Baumann conditions :
Key Parameters :
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Solvent System : Biphasic water/diethyl ether
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Base : Aqueous NaOH to maintain pH >10
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Reaction Time : 2–3 hours at 0–5°C
Purification and Characterization
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent
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Recrystallization : Ethanol/water mixture for high-purity crystals
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (t, 3H, CH₂CH₃), 2.4 (q, 2H, COCH₂), 6.8–7.5 (m, aromatic H) |
| ¹³C NMR | 172.1 ppm (amide C=O), 165.4 ppm (propanoyl C=O) |
| IR | 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (N–H bend) |
| MS | m/z 343 [M+H]⁺ |
Data corroborates the expected structure and purity.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Catalytic Improvements
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DMAP Catalyst : Enhances acylation efficiency (yield: 92%)
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Flow Chemistry : Continuous-flow systems improve scalability and reduce byproducts
Challenges and Mitigation Strategies
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Byproduct Formation :
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Cause : Over-acylation or ring chlorination.
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Solution : Strict temperature control and stoichiometric monitoring.
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Low Coupling Efficiency :
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 5 kg |
| Yield | 70% | 65% |
| Purity | >98% | >97% |
| Cost Efficiency | Moderate | High (economies of scale) |
Adaptations for scale-up include switched solvents (toluene instead of DCM) and automated pH control .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions, potentially forming various derivatives.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced further to modify its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzamides.
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Pharmacology: Studies can investigate its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique structural properties may be useful in the development of new materials with specific electronic or photonic properties.
Biological Research: It can be used as a tool compound to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites. This interaction could modulate signaling pathways, enzyme activity, or receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Halogen Effects: The target compound and F740-0212 both feature a 3-chlorobenzamide group but differ in the tetrahydroquinoline substituent. The target’s 1-propanoyl group introduces an amide-linked propionyl chain, whereas F740-0212 has a 2-oxo-1-propyl group, creating a ketone moiety . This difference may influence solubility and metabolic stability, as ketones are more polar than alkyl chains. The 2-chloro-4-fluoro analog replaces the 3-Cl with 2-Cl and adds a 4-F substituent.
Metal Coordination vs. Organic Scaffolds :
- The nickel complex in demonstrates how benzamide derivatives can form metal-coordinated structures. The nickel ion adopts a distorted square-planar geometry with sulfur and oxygen ligands, a feature absent in the purely organic target compound. Such complexes are relevant in catalysis or materials science but diverge from drug-like properties due to metal toxicity concerns .
Core Modifications: A compound from incorporates a thiazole ring and cyclopropanecarbonyl group into the tetrahydroquinoline scaffold.
Pharmacological and Physicochemical Considerations
- Molecular Weight and Drug-Likeness : The target compound (364.84 g/mol) and its analogs fall within the acceptable range for small-molecule drugs (typically <500 g/mol).
- Halogen Effects : Chlorine at the 3-position (target) vs. 2-position (2-chloro-4-fluoro analog) may sterically hinder interactions with target proteins. Fluorine’s smaller size and higher electronegativity could improve membrane permeability in the 4-fluoro derivative .
- Propanoyl vs.
Biological Activity
3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 342.8 g/mol. It features a chloro group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClN2O3 |
| Molecular Weight | 342.8 g/mol |
| CAS Number | 954000-18-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate the activity of certain enzymes and receptors involved in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down acetylcholine.
- Receptor Interaction: It can interact with various receptors, potentially influencing signal transduction pathways related to pain modulation and neuroprotection.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity: Studies have shown that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against bacterial strains.
- Neuroprotective Effects: The ability to inhibit AChE suggests that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
- Anticancer Potential: Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or the parent structure of this compound:
- Study on Acetylcholinesterase Inhibition: A study demonstrated that tetrahydroquinoline derivatives could effectively inhibit AChE activity in vitro. This suggests that this compound may possess similar inhibitory effects .
- Neuroprotective Studies: Research involving tetrahydroquinoline compounds showed potential neuroprotective benefits in models of oxidative stress-induced neuronal damage . These findings support further investigation into this compound's protective mechanisms against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions, including amide coupling and cyclization. Key steps include:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.
- Step 2 : Propanoylation at the 1-position using propanoic anhydride in dichloromethane with catalytic DMAP.
- Step 3 : Benzamide coupling via 3-chlorobenzoyl chloride in the presence of a base (e.g., NaH) .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for benzoyl chloride) significantly impact purity (>95% by HPLC) and yield (60–75%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chloro group at C3 of benzamide, propanoyl at N1 of tetrahydroquinoline) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 385.12) .
- X-ray Crystallography : For resolving stereochemical ambiguities; single-crystal data can confirm bond angles and dihedral strains (e.g., tetrahydroquinoline puckering) .
Q. What preliminary biological screening methods are recommended for this compound?
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., Tankyrase 2) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor Binding : Radioligand displacement studies for neurotransmitter receptors (e.g., serotonin 5-HTA) due to tetrahydroquinoline’s structural similarity to psychoactive compounds .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., propanoylation) be elucidated?
- Approach :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediates .
- Isotopic Labeling : Use O-labeled propanoic anhydride to trace acylation pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .
Q. How should contradictory data in thermal stability studies be resolved?
- Case Example : Discrepancies in melting points (reported 145–155°C) may arise from polymorphic forms.
- Resolution :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under nitrogen vs. air atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions via heating/cooling cycles .
- Powder XRD : Confirm crystalline vs. amorphous phases .
Q. What computational strategies predict binding modes with biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina to model interactions with Tankyrase 2 (PDB: 4J3L). The chloro-benzamide group shows hydrophobic packing with Phe, while the tetrahydroquinoline engages in π-π stacking .
- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD < 2 Å) .
Q. How can synchrotron radiation enhance structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
